molecular formula C7H6FN3O4 B8669067 2,4-Diamino-3-fluoro-5-nitrobenzoic acid CAS No. 918321-31-0

2,4-Diamino-3-fluoro-5-nitrobenzoic acid

Cat. No. B8669067
M. Wt: 215.14 g/mol
InChI Key: PZDKCKWTTLFOIX-UHFFFAOYSA-N
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Patent
US08383832B2

Procedure details

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1) (5 g) and ammonium hydroxide (7.7 grams, 25 wt % NH3 in H2O, 4.9 equivalents) in N-methylpyrrolidinone (12.5 mL) was heated at 80-90° C. in a sealed reactor. During the reaction the mixture became homogeneous and the pressure rose to 0.4 bar. After 1.75 hours, HPLC analysis showed incomplete conversion and a further charge of ammonium hydroxide (2 g, 25 wt % NH3 in H2O) was added, followed by heating at 80-90° C. in the sealed reactor for an additional 1.5 hours. After this time HPLC analysis indicated >99% conversion and the mixture was allowed to cool to room temperature overnight. The contents of the reactor were then added to water (100 mL), producing a homogeneous, brown solution with a pH of 9.4. Acetic acid was then added to the mixture until the pH was 6. After cooling to 0° C. the product was isolated by filtration and washed with a mixture of water (10 mL) and MeOH (10 mL), then dried in a vacuum oven at 50° C., to provide 4.4 g (86% yield) of 2,4-diamino-3-fluoro-5-nitrobenzoic acid (2) (HPLC purity 99.7 a %). 1H NMR (400 MHz, d6 DMSO) δ 7.27 (2H, br s, NH2), 7.31 (2H, br s, NH2), 8.46, (1H, s, Ar—H), 13.10 (1H, br, CO2H). 13C NMR (100 MHz, d6 DMSO) δ 102 (C), 123 (C), 127 (CH), 136 (d, J 229, CF), 138 (C), 143 (CF), 168 (C═O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([F:11])=[C:9](F)[C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:3]=1[C:4](O)=O.[OH-:16].[NH4+:17].[OH2:18].C(O)(=O)C.C[N:24]1CCCC1=O>>[NH2:17][C:2]1[C:10]([F:11])=[C:9]([NH2:24])[C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:3]=1[C:4]([OH:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)[N+](=O)[O-]
Name
Quantity
7.7 g
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
12.5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction the mixture
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80-90° C. in the sealed reactor for an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
producing a homogeneous, brown solution with a pH of 9.4
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. the product
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with a mixture of water (10 mL) and MeOH (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1F)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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